molecular formula C22H25ClN2O8 B7979278 Doxycyclinehydrochloride

Doxycyclinehydrochloride

Cat. No. B7979278
M. Wt: 480.9 g/mol
InChI Key: PTNZGHXUZDHMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxycyclinehydrochloride is a useful research compound. Its molecular formula is C22H25ClN2O8 and its molecular weight is 480.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dermatology : Doxycycline is used for its anti-inflammatory properties in treating cutaneous inflammatory diseases. Its efficacy, safety profile, and the underlying mechanisms of its anti-inflammatory effects in dermatology have been highlighted (Henehan, Montuno, & de Benedetto, 2017).

  • Malaria Treatment : It serves as a prophylactic and treatment agent for malaria, particularly effective in areas with chloroquine and multidrug-resistant Plasmodium falciparum malaria (Tan, Magill, Parise, & Arguin, 2011).

  • Mitochondrial Function Impact : Tetracyclines like doxycycline can disturb mitochondrial function across eukaryotic models, indicating the need for caution in its biomedical research applications (Moullan et al., 2015).

  • Lyme Disease : Doxycycline is used in treating Lyme disease, with studies exploring its effectiveness and the development of persister cells in Borrelia burgdorferi, the causative agent of Lyme disease (Caskey & Embers, 2015).

  • Cellular Metabolism : Its influence on human cell lines includes changes in gene expression and metabolism, with implications for its use in inducible gene expression systems (Ahler et al., 2013).

  • Gingival Fluid Concentration : Doxycycline achieves higher levels in gingival fluid compared to blood, indicating its potential use in dental applications (Pascale et al., 1986).

  • Ocular Surface Repair : Its role in inhibiting matrix metalloproteinase activity and aiding ocular surface repair, particularly in treating ocular surface diseases (Smith & Cook, 2004).

  • Physicochemical Analysis : Structural analysis of doxycycline in various crystal forms to understand its physicochemical properties and applications (Santos et al., 2014).

  • Weight Gain and Gut Microbiota : The side effects of long-term doxycycline use, such as abnormal weight gain and modifications in gut microbiota, have been explored (Angelakis et al., 2014).

  • Anti-inflammatory Effect in Acute Myocardial Infarction : The potential of doxycycline to reduce myocardial cell damage in patients with acute myocardial infarction by modifying polymorphonuclear leucocyte activity (Takeshita et al., 2002).

properties

IUPAC Name

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZGHXUZDHMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41411-66-9
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6β,12aα)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxycyclinehydrochloride
Reactant of Route 2
Doxycyclinehydrochloride
Reactant of Route 3
Doxycyclinehydrochloride
Reactant of Route 4
Doxycyclinehydrochloride
Reactant of Route 5
Doxycyclinehydrochloride
Reactant of Route 6
Doxycyclinehydrochloride

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